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Compound of Interest

Compound Name: 3-Nonoxypropan-1-amine

Cat. No.: B15181736

A detailed guide for researchers, scientists, and drug development professionals on the
expected spectroscopic characteristics of 3-Nonoxypropan-1-amine, benchmarked against
related aliphatic amines.

This guide provides a comprehensive spectroscopic analysis of 3-Nonoxypropan-1-amine, a
primary amine with a long-chain ether moiety. Due to the limited availability of direct
experimental data for this specific compound, this report furnishes predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To offer a practical
context for these predictions, a comparative analysis is presented against the experimentally
determined spectroscopic data of two structural analogs: 1-nonanamine and 3-butoxypropan-1-
amine. This guide is intended to serve as a valuable resource for the identification and
characterization of 3-Nonoxypropan-1-amine in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for 3-Nonoxypropan-1-
amine alongside the available experimental data for the two selected alternative compounds.

Table 1: *H NMR Data Comparison
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3) ppm
3-Nonoxypropan-
yprop -O-CH2-CHz2-
1-amine ~3.45 t 2H
) CH2-NH:2
(Predicted)
-CH2-CH2-O-
~3.40 t 2H
CHa2-
-CH2-CH2-CHz2-
~2.75 t 2H
NHz
-O-CH2-CHz2-
~1.75 p 2H
CH2-NH:2
-O-CH2-CHa2-
~1.55 p 2H
(CHz2)6-CH3
~1.2-1.4 m 12H -(CH2)6-CHs3
~1.10 (broad s) S 2H -NH:z
~0.88 t 3H -CHs
1-Nonanamine
] 2.68 t 2H -CH2-NH2
(Experimental)
1.43 p 2H -CH2-CH2-NH:2
1.29 (s) s 12H -(CH2)6-CHs3
1.12 (s, broad) S 2H -NH:z
0.88 t 3H -CHs
3-Butoxypropan-
yprop -O-CH2-CHa2-
1-amine 3.44 t 2H
. CH2-NH:2
(Experimental)[1]
-CHz2-CH2-0O-
3.40 t 2H
CHa-
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-CH2-CH2-CHz=-
2.76 t 2H

NH2

-O-CH2-CHz2-
1.74 p 2H

CH2-NH:2

-O-CH2-CH2-
1.54 p 2H

CH2-CHs
1.38 sex 2H -CH2-CH2-CHs
1.08 (s, broad) s 2H -NH:z
0.92 t 3H -CHs

Table 2: 13C NMR Data Comparison
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Compound

Chemical Shift (6) ppm

Assignment

3-Nonoxypropan-1-amine
(Predicted)

~71.5

-O-CH2-CH2-CH2-NH2

~70.0 -CH2-CH2-O-CHz-

~40.0 -CH2-CH2-CH2-NH:2

~32.0 -O-CHz2-CH2-(CH2)6-CHs
~30.0 -O-CH2-CH2-CH2-CH2-NH2

~29.5 (multiple peaks)

-(CH2)s-CHs3

~26.0 -O-CH2-CH2-CH2-(CH2)s-CH3s

~22.7 -CH2-CHs

~14.1 -CHs

1-Nonanamine (Experimental) 42.4 -CH2-NH:2
34.1 -CH2-CH2-NH:2

32.0 -(CH2)6-CH2-CHs

29.7 (multiple peaks)

-(CH2)4-CH2-CH2-NHz2

27.1 -CH2-CH2-CH2-NH:2
22.8 -CH2-CHs
14.2 -CHs
3-Butoxypropan-1-amine

yprop 71.1

(Experimental)

-O-CH2-CH2-CH2-NH2

69.8 -CH2-CH2-O-CHa-

40.2 -CH2-CH2-CHz2-NH:

32.0 -O-CH2-CH2-CH2-CHs

30.1 -O-CH2-CH2-CH2-NH:2

19.5 -CH2-CHs
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14.0

-CHs

Table 3: IR Spectroscopy Data Comparison

Compound

Absorption Band (cm™?)

Functional Group
Assignment

3-Nonoxypropan-1-amine
(Predicted)

3380-3250 (two bands, m)

N-H stretch (primary amine)

2950-2850 (s)

C-H stretch (aliphatic)

1650-1580 (m)

N-H bend (primary amine)

1470-1450 (m)

C-H bend (aliphatic)

1150-1085 (s)

C-O-C stretch (ether)

1-Nonanamine (Experimental)

[2]

3368, 3291 (m)

N-H stretch (primary amine)

2925, 2854 (s)

C-H stretch (aliphatic)

1621 (m)

N-H bend (primary amine)

1467 (m)

C-H bend (aliphatic)

3-Butoxypropan-1-amine

(Experimental)[3]

3380-3250 (broad, m)

N-H stretch (primary amine)

2930, 2860 (s)

C-H stretch (aliphatic)

1600 (m) N-H bend (primary amine)
1460 (m) C-H bend (aliphatic)
1110 (s) C-O-C stretch (ether)

Table 4: Mass Spectrometry Data Comparison
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Compound Molecular lon (m/z)

Key Fragment lons (m/z)
and Interpretation

3-Nonoxypropan-1-amine

30 (CH2=NHz", base peak),
44,58, 72, 86, 100, 114, 128,

_ 201 142, 156, 170, 184 (alpha-
(Predicted)
cleavage and subsequent
losses)
1-Nonanamine (Experimental) 143 30 (CH2=NHz", base peak),
[4] 44,58, 72, 86, 100, 114, 128
3-Butoxypropan-1-amine 131 30 (CH2=NHz", base peak),

(Experimental)[3]

44,58, 72, 86, 100

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid amine samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs, D20, or DMSO-ds) in a standard 5 mm NMR tube. The
choice of solvent depends on the solubility of the analyte and the desired chemical shift
reference.

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR
spectrometer.

H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program.
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay may be necessary.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=C112209&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/3-Butoxypropylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and setting the appropriate chemical shift reference (e.g., TMS at O ppm or the
residual solvent peak).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop
of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty salt plates first, and then the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the liquid sample into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for
separation prior to analysis.

« lonization: Utilize a suitable ionization technique, such as Electron lonization (El) for GC-MS
or Electrospray lonization (ESI) for LC-MS.

e Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range
to detect the molecular ion and key fragment ions.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. Alpha-cleavage is a characteristic fragmentation
pathway for amines.

Visualizations
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Caption: Workflow for the spectroscopic analysis of 3-Nonoxypropan-1-amine.
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Caption: Predicted mass spectral fragmentation of 3-Nonoxypropan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Nonoxypropan-1-amine: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15181736#spectroscopic-analysis-nmr-ir-ms-of-3-
nonoxypropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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